(S)-Salmeterol
(S)-Salmeterol
(S)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has S configuration. It is an enantiomer of a (R)-salmeterol.
Brand Name:
Vulcanchem
CAS No.:
135271-48-6
VCID:
VC0160258
InChI:
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1
SMILES:
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Molecular Formula:
C25H37NO4
Molecular Weight:
415.6 g/mol
(S)-Salmeterol
CAS No.: 135271-48-6
Main Products
VCID: VC0160258
Molecular Formula: C25H37NO4
Molecular Weight: 415.6 g/mol
CAS No. | 135271-48-6 |
---|---|
Product Name | (S)-Salmeterol |
Molecular Formula | C25H37NO4 |
Molecular Weight | 415.6 g/mol |
IUPAC Name | 2-(hydroxymethyl)-4-[(1S)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
Standard InChI | InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1 |
Standard InChIKey | GIIZNNXWQWCKIB-RUZDIDTESA-N |
Isomeric SMILES | C1=CC=C(C=C1)CCCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O |
SMILES | C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES | C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Description | (S)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has S configuration. It is an enantiomer of a (R)-salmeterol. |
PubChem Compound | 9812133 |
Last Modified | Nov 11 2021 |
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